molecular formula C7H9N3S B1345308 (2-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine CAS No. 933698-24-9

(2-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine

Cat. No. B1345308
CAS RN: 933698-24-9
M. Wt: 167.23 g/mol
InChI Key: LXVWZBGJWWXEDB-UHFFFAOYSA-N
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Description

“(2-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine” is a chemical compound with the empirical formula C7H11Cl2N3S and a molecular weight of 240.15 . It is a solid in form . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Synthesis Analysis

The synthesis of imidazole-containing compounds has been extensively studied due to their broad range of chemical and biological properties . A new series of imidazo[2,1-b]thiazole-based chalcone derivatives were designed, synthesized, and tested for their anticancer activities . The synthesis process involved testing the cytotoxic ability of the compounds on different types of cancer cells .


Molecular Structure Analysis

The molecular structure of “(2-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine” can be represented by the SMILES string Cl.Cl.NCCc1cn2ccsc2n1 . The InChI key for this compound is IWZUHRSBGHXXAJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“(2-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine” is a solid compound . It has an empirical formula of C7H11Cl2N3S and a molecular weight of 240.15 .

Mechanism of Action

Safety and Hazards

This compound is classified as a combustible solid . It is also classified under WGK 3, indicating that it poses a high hazard to water . The compound may cause skin sensitization (H317) according to its hazard statements .

Future Directions

The future directions for research on “(2-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine” and related compounds are likely to involve further exploration of their biological activities and potential applications in drug development . Given the broad range of activities exhibited by imidazole derivatives, these compounds are likely to continue to be a focus of research in medicinal chemistry .

properties

IUPAC Name

2-imidazo[2,1-b][1,3]thiazol-6-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3S/c8-2-1-6-5-10-3-4-11-7(10)9-6/h3-5H,1-2,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXVWZBGJWWXEDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=CN21)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine

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